1-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Description
1-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C20H22N4S and its molecular weight is 350.48. The purity is usually 95%.
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Biological Activity
The compound 1-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes an imidazole ring and a tetrahydroquinazoline moiety. Its molecular formula is C16H20N4S, indicating the presence of sulfur in the thione functional group. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing imidazole and quinazoline derivatives. For instance, similar compounds have shown promising anti-Candida activity against resistant strains of Candida albicans and Candida tropicalis. The minimum inhibitory concentrations (MIC) for these compounds were significantly lower than those of standard antifungal agents like fluconazole .
Table 1: Antifungal Activity of Related Compounds
Compound | MIC (µmol/mL) | Inhibition Zone (mm) |
---|---|---|
Compound A | 0.1876 | 25 |
Compound B | 0.3053 | 20 |
Fluconazole | >1.6325 | 10 |
Anti-inflammatory Properties
Research has indicated that imidazole-containing compounds can exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. This mechanism is critical in reducing inflammation and pain, making these compounds potential candidates for treating inflammatory diseases .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Analogous structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms include modulation of signaling pathways associated with cell survival and death .
The biological activity of This compound can be attributed to several factors:
- Imidazole Ring : Known for its ability to coordinate with metal ions and influence enzyme activity.
- Thione Group : This functional group can enhance the lipophilicity and bioavailability of the compound.
- Tetrahydroquinazoline Moiety : Contributes to the overall stability and interaction with biological targets.
Case Studies
A notable study conducted by Shutkov et al. explored the synthesis and biological evaluation of this compound in various assays. The results indicated significant activity against specific pathogens and highlighted its potential as a lead compound for further development in antimicrobial therapies .
Properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S/c25-20-17-9-4-5-10-18(17)24(13-6-12-23-14-11-21-15-23)19(22-20)16-7-2-1-3-8-16/h1-3,7-8,11,14-15H,4-6,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQQGOXKFMBLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCCN3C=CN=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.